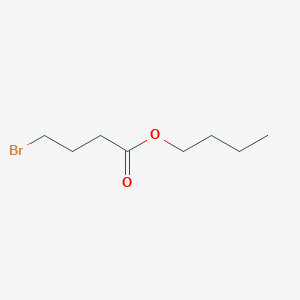

Butyl 4-bromobutanoate

Übersicht

Beschreibung

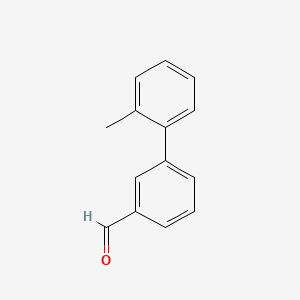

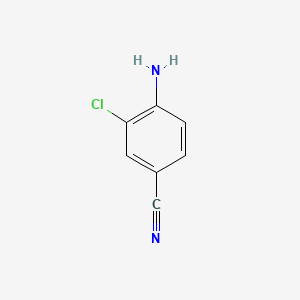

Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate

The study focused on synthesizing 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives through a reaction involving 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide in the presence of pyridine. The derivatives were then obtained via a Pd-catalyzed Suzuki cross-coupling reaction. The electronic and non-linear optical properties of these compounds were analyzed using Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies, indicating potential applications in electronic materials .

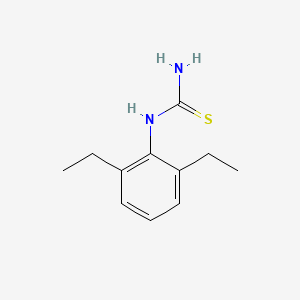

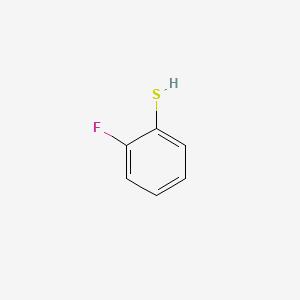

Novel Synthesis of Butyl (S)-2-Hydroxybutanoate

This paper presents novel synthetic methods for butyl (S)-2-hydroxybutanoate, a key intermediate for a PPARα agonist, starting from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate. The synthesis involved regioselective thiolysis and reductive cleavage of the thioether, resulting in stereochemical retention and quantitative yield. An alternative method combined methylmagnesium bromide with a copper catalyst for a high-yield one-step conversion .

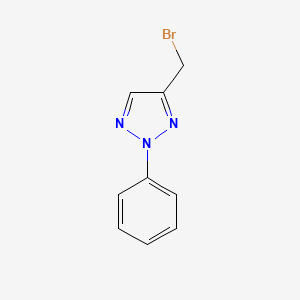

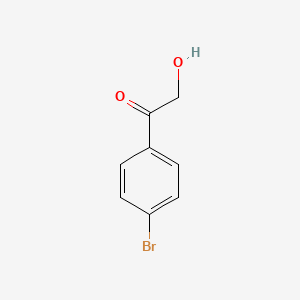

Synthesis of 4-Phenylbutenone Derivative Bromophenols

The paper reports the first synthesis of natural bromophenols and their derivatives, which were found to be effective inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. The inhibitory effects of these novel 4-phenylbutenone derivatives were quantified and compared to clinical inhibitors, showing significant potential for therapeutic applications .

Intramolecular Darzens Reaction of Ester Group with Active Halogen Group

The research describes the preparation of 2,7-dioxabicyclo[4.1.0] heptanes from 1-bromo-4-acyloxybutane derivatives. The derivatives were obtained by a Cu(I)-catalyzed photochemical addition of 1-bromo-2-acyloxyethanes to electron-deficient olefins and then treated with potassium t-butoxide to yield the bicyclic compounds .

Ionic Liquid-catalyzed Alkylation of Isobutane with 2-Butene

This study investigated the alkylation of isobutane with 2-butene using ionic liquids as catalysts. The research emphasized the role of cations and anions in the reaction, with bromides showing outstanding activity due to higher inherent acidity. The study also explored the effect of reaction temperature on catalytic activity and selectivity .

Formation and Hydrolysis of 4-Methoxyphenylacetic Acid Butyl Ester

The formation and hydrolysis of 4-methoxyphenylacetic acid butyl ester from 4-methoxyphenylacetic acid and n-bromobutane were studied using triphase catalysis. The research aimed to optimize reaction conditions by evaluating various factors such as base and reactant concentrations, temperature, and catalyst types. The study found that the formation reaction was controlled by chemical kinetics, while the hydrolysis reaction was influenced by film diffusion on the catalyst .

Reactions of 4-Bromo-3-hydroxybutanoate and Its Acyl Derivatives

This paper discusses the acylation of ethyl 4-bromo-3-hydroxybutanoate with various acylating agents, leading to different acyl derivatives. The reactions of these derivatives with sodium ethoxide in ethanol were studied, resulting in products with acyl migration and the formation of crotonate derivatives and tetrahydrofuranones .

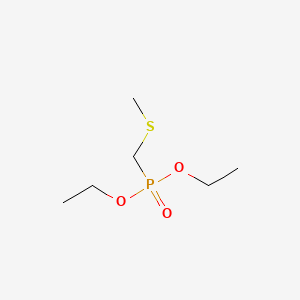

Synthesis of (Z)-1-Bromo-2-methyl-1-butene

The synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, starting from butanone and proceeding through several steps including alkenyl addition of bromine and debrominative decarboxylation. The overall yield based on butanone was reported to be 53.2% .

Improved Experiment on the Synthesis of 1-Bromobutane

An improved method for synthesizing 1-bromobutane from n-butyl alcohol and liquid bromine using sulfuric acid as a catalyst was presented. The study investigated various factors affecting the synthesis and identified optimum conditions that resulted in a high yield of up to 83% .

Wissenschaftliche Forschungsanwendungen

Suzuki Cross-Coupling Reaction and Electronic Properties

Butyl 4-bromobutanoate has been utilized in the synthesis of various derivatives via the Suzuki cross-coupling reaction. This process is instrumental in creating compounds with significant electronic and non-linear optical properties, as investigated through molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies (Nazeer et al., 2020).

Reactions with N-Chloro- and N-Bromodiethylamines

Alkyl 2-(bromozinc)acylates, derived from butyl 2-bromobutanoate, have been reacted with N-chloro- or N-bromodiethylamine, resulting in the formation of unique compounds like diethyl succinate. This research proposes an anion-radical reaction mechanism for these interactions (Zorin, Zaynashev, & Zorin, 2021).

Synthetic Applications in Peptidomimetic Chemistry

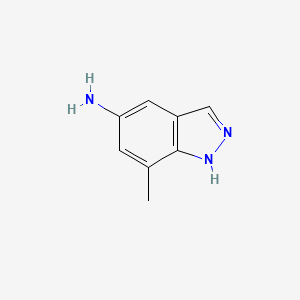

Butyl 4-bromobutanoate has been used in the preparation of 2-Amino-4-bromobutanoic acid, a precursor for nonnatural amino acids with basic or heterocyclic side chains. This compound has applications in creating conformationally constrained peptidomimetics (Ciapetti, Falorni, Mann, & Taddei, 1998).

Synthesis of Hydroxyhept-5-ynoate

Butyl 4-bromobutanoate has been used as an intermediate in the synthesis of methyl 7-hydroxyhept-5-ynoate, a compound with potential applications in organic synthesis and medicinal chemistry (Casy, Patterson, & Taylor, 2003).

Ketene and Acyl Derivative Reactions

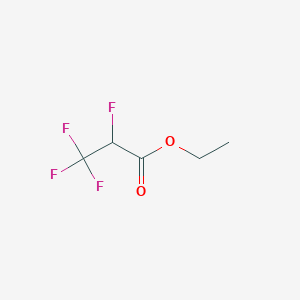

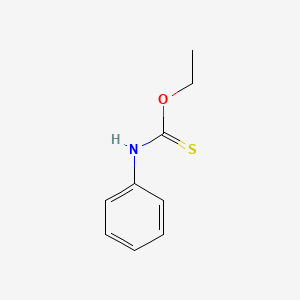

Butyl 4-bromobutanoate has been studied for its reactions with acetic anhydride, benzoyl chloride, and other acyl derivatives. This research contributes to the understanding of ketene chemistry, particularly in the formation of compounds like ethyl 3-acetoxy-4-bromobutanoate and ethyl 4-bromo-3-(N-phenylcarbamoyloxy) butanoate, which have applications in organic synthesis (Kato & Kimura, 1977).

Diastereoselective Catalytic Hydrogenation

(R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, derived from butyl 4-bromobutanoate, has been used in studies focusing on diastereoselective catalytic hydrogenation. These studies are crucial for the synthesis of enantiomerically pure β-hydroxy-acid derivatives, valuable in pharmaceutical and synthetic chemistry (Noda & Seebach, 1987).

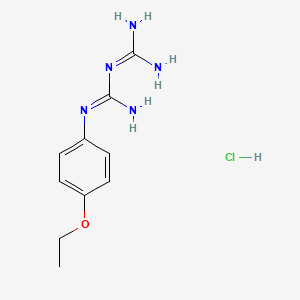

Dynamic Kinetic Resolution

The dynamic kinetic resolution of α-bromobutanoic acid, using butyl 4-bromobutanoate, has led to the creation of 4-(chlorophenoxy)butanoyl esters. This process is significant in the synthesis of antilipidemic compounds and showcases the potential of butyl 4-bromobutanoate in stereoselective synthesis (Ammazzalorso et al., 2004).

Triphase Catalysis

Butyl 4-bromobutanoate has been explored in the formation and hydrolysis of esters using triphase catalysis, an important area in green chemistry. This research helps understand the kinetics and mechanisms involved in ester synthesis and hydrolysis, with implications for industrial processes [(Wu & Tang, 1999)](https://consensus.app/papers/formation-hydrolysis-4methoxyphenylacetic-acid-butyl-wu/00ed0e9282e75827a6ab3213f776dc81/?utm_source=chatgpt).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

butyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-2-3-7-11-8(10)5-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIADMYDAWSCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)